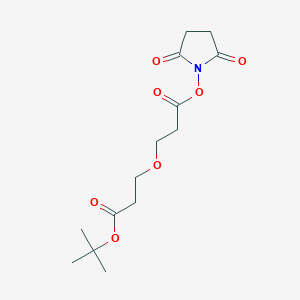

t-Butoxycarbonyl-PEG1-NHS ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

t-Butoxycarbonyl-PEG1-NHS ester is a compound that contains a t-butoxycarbonyl (t-boc) protecting group and an N-hydroxysuccinimide (NHS) ester moiety. The t-boc group is removed under acidic conditions, while the NHS ester reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of t-Butoxycarbonyl-PEG1-NHS ester typically involves the reaction of t-butoxycarbonyl-protected PEG with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

t-Butoxycarbonyl-PEG1-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts with primary amines to form stable amide bonds. The t-boc protecting group can be removed under acidic conditions to expose the free amine group for further reactions .

Common Reagents and Conditions

Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dichloromethane.

Conditions: Neutral or slightly basic conditions for NHS ester reactions; acidic conditions for t-boc deprotection

Major Products

The major products formed from the reactions of this compound include amide-linked conjugates with primary amines and deprotected PEG derivatives after t-boc removal .

科学研究应用

t-Butoxycarbonyl-PEG1-NHS ester has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

Industry: Applied in the development of advanced materials and surface coatings.

作用机制

The mechanism of action of t-Butoxycarbonyl-PEG1-NHS ester involves the formation of covalent bonds with primary amines through the NHS ester moiety. This reaction is highly specific and efficient, allowing for the targeted modification of biomolecules and surfaces. The t-boc group serves as a protecting group that can be removed under acidic conditions to expose the free amine group for further conjugation .

相似化合物的比较

Similar Compounds

- t-Butoxycarbonyl-PEG2-NHS ester

- t-Butoxycarbonyl-PEG3-NHS ester

- Methoxy-PEG-NHS ester

Uniqueness

t-Butoxycarbonyl-PEG1-NHS ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The t-boc protecting group offers additional versatility in synthetic applications, allowing for controlled deprotection and subsequent reactions .

生物活性

t-Butoxycarbonyl-PEG1-NHS ester is a specialized compound widely utilized in the fields of biochemistry and drug development. Its unique structure, which includes a t-butyloxycarbonyl (t-Boc) protecting group and an N-hydroxysuccinimide (NHS) ester moiety linked by a polyethylene glycol (PEG) chain, makes it particularly effective for bioconjugation applications. This article provides a detailed overview of its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₁N₃O₇

- Molecular Weight : 315.3 g/mol

- CAS Number : 2228857-37-0

- Solubility : The hydrophilic PEG spacer enhances solubility in aqueous environments, facilitating its use in biological applications.

The primary mechanism through which this compound exerts its biological activity involves the formation of stable covalent bonds with primary amines. This reaction occurs efficiently at neutral to slightly basic pH conditions, allowing for the modification of proteins, peptides, and other biomolecules. The NHS group reacts with primary amines on lysine residues or aminosilane-coated surfaces, leading to the formation of amide bonds, which are crucial for bioconjugation processes .

1. Bioconjugation

This compound is extensively used in bioconjugation to enhance the pharmacological properties of therapeutic agents. The PEGylation process improves the solubility, stability, and circulation time of drugs in biological systems, which is vital for reducing immunogenicity and enhancing efficacy .

2. Antibody-Drug Conjugates (ADCs)

This compound plays a significant role in the development of ADCs, which are targeted cancer therapies that link cytotoxic drugs to antibodies. The use of this compound allows for precise drug delivery to cancer cells while minimizing side effects on healthy tissues .

3. Protein Modification

In protein chemistry, this compound is utilized to modify proteins and peptides, enhancing their stability and solubility. This modification is essential for various applications including drug delivery systems and diagnostic assays.

Case Study 1: Targeted Drug Delivery

A study demonstrated that conjugating this compound to a therapeutic peptide significantly improved its pharmacokinetic profile. The modified peptide exhibited enhanced solubility and prolonged circulation time in vivo, leading to increased therapeutic efficacy against targeted tumors .

Case Study 2: Protein Microarrays

Research involving protein microarrays utilized this compound to immobilize proteins effectively on surfaces. The results indicated that the compound facilitated high-affinity binding while minimizing non-specific interactions, thereby enhancing the sensitivity of biosensors .

Safety and Toxicology

While this compound is generally considered safe for use in research and clinical applications, it is essential to evaluate its safety profile thoroughly. The potential for immunogenic reactions should be assessed in the context of its application in human therapeutics.

Future Directions

The ongoing research into this compound focuses on optimizing its properties for more effective drug delivery systems. Innovations in PEGylation techniques aim to enhance the specificity and efficacy of therapeutic agents while reducing side effects further.

属性

IUPAC Name |

tert-butyl 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7/c1-14(2,3)21-12(18)6-8-20-9-7-13(19)22-15-10(16)4-5-11(15)17/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCYHIBRCGKAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。